2,4-Dibromo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol
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Overview
Description
2,4-Dibromo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms at the 2 and 4 positions, a piperazine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol typically involves the reaction of 4-methyl-2-nitroaniline with 3,5-dibromosalicylaldehyde in ethanol. The mixture is refluxed for several hours, and the resulting solution is slowly evaporated at room temperature to obtain colorless prismatic crystals of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to form quinones, while the imine group can be reduced to amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Quinones derived from the phenol group.
Reduction: Amines formed from the reduction of the imine group.
Scientific Research Applications
2,4-Dibromo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. The bromine atoms and phenol group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The piperazine ring may also play a role in modulating the compound’s biological activity by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Shares the dibromo and phenol groups but lacks the piperazine ring and imine group.
4-Methyl-2-nitroaniline: Contains the 4-methylbenzyl group but differs in the presence of the nitro group instead of the dibromo and phenol groups.
Uniqueness
2,4-Dibromo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is unique due to its combination of bromine atoms, phenol group, piperazine ring, and imine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H21Br2N3O |
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Molecular Weight |
467.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C19H21Br2N3O/c1-14-2-4-15(5-3-14)13-23-6-8-24(9-7-23)22-12-16-10-17(20)11-18(21)19(16)25/h2-5,10-12,25H,6-9,13H2,1H3/b22-12+ |
InChI Key |
ITDHDJYCNGMZGP-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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